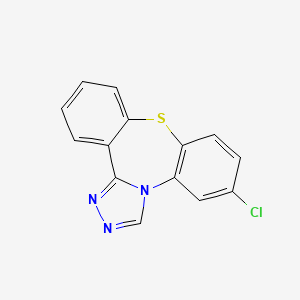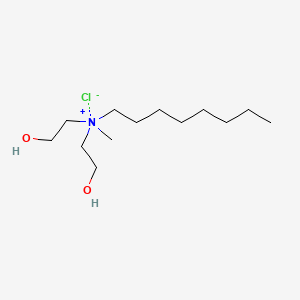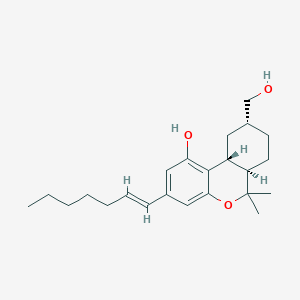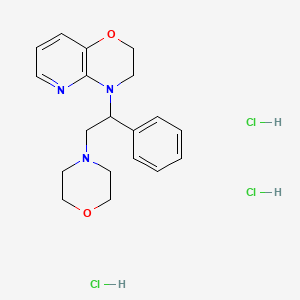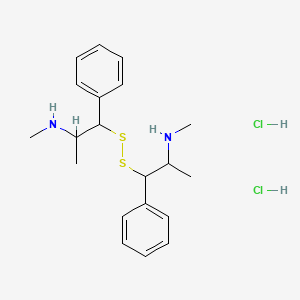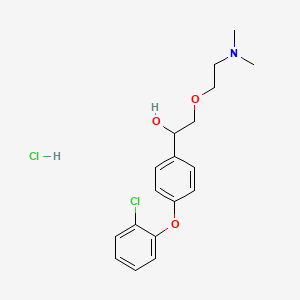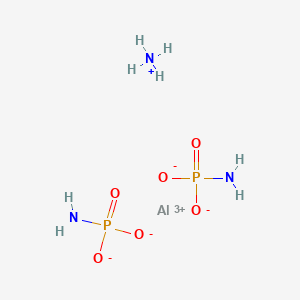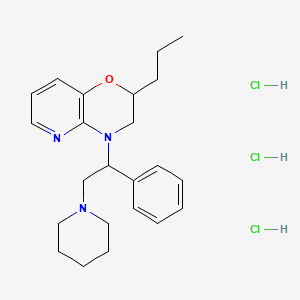
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
The synthesis of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. One common synthetic route includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of citric acid as a catalyst . This reaction is carried out under ultrasound irradiation in an ethanolic solution, leading to the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
4-(1-Phenyl-2-(1-piperidinyl)ethyl)-2-propyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl can be compared with other similar compounds, such as:
Quinolones: These compounds share a similar heterocyclic structure and are known for their antimicrobial properties.
Pyrrolidinones: These compounds also contain a nitrogen-containing ring and are studied for their pharmacological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88808-33-7 |
|---|---|
Formule moléculaire |
C23H34Cl3N3O |
Poids moléculaire |
474.9 g/mol |
Nom IUPAC |
4-(1-phenyl-2-piperidin-1-ylethyl)-2-propyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C23H31N3O.3ClH/c1-2-10-20-17-26(23-22(27-20)13-9-14-24-23)21(19-11-5-3-6-12-19)18-25-15-7-4-8-16-25;;;/h3,5-6,9,11-14,20-21H,2,4,7-8,10,15-18H2,1H3;3*1H |
Clé InChI |
ZQTDXGNJZLPMIW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN(C2=C(O1)C=CC=N2)C(CN3CCCCC3)C4=CC=CC=C4.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



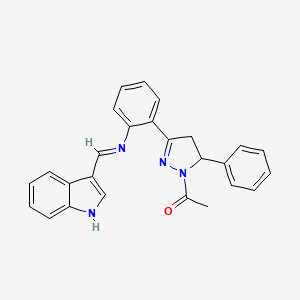
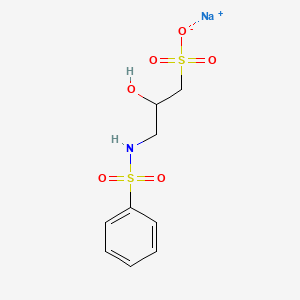
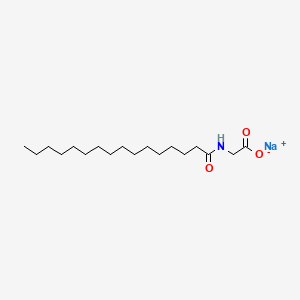

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
